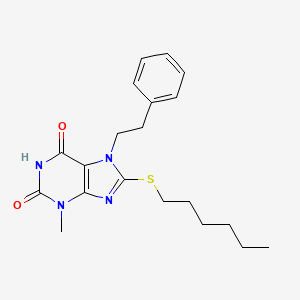
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine derivative with the molecular formula C20H26N4O2S and a molecular weight of 386.52 g/mol This compound is known for its unique structure, which includes a hexylsulfanyl group, a methyl group, and a phenethyl group attached to a purine core
Vorbereitungsmethoden
The synthesis of 8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 8-bromotheophylline with phenethylamine, followed by the addition of hexylthiol and the subsequent removal of the bromine atom. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It acts as a potent adenosine A2A receptor antagonist, which leads to an increase in dopamine release in the brain. This mechanism of action is thought to be responsible for its neuroprotective and anti-tumor effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its role as an adenosine A2A receptor antagonist. By blocking these receptors, the compound increases dopamine release, which is associated with its neuroprotective and anti-tumor effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione:
8-Hexylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: This compound shares a similar structure but with a nonyl group instead of a phenethyl group, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H26N4O2S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
8-hexylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-3-4-5-9-14-27-20-21-17-16(18(25)22-19(26)23(17)2)24(20)13-12-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H,22,25,26) |
InChI-Schlüssel |
FOEDAFNWEPKIMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
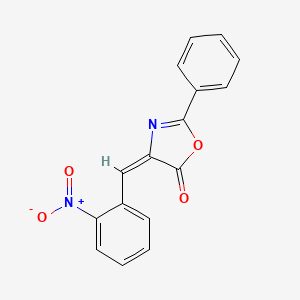
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)


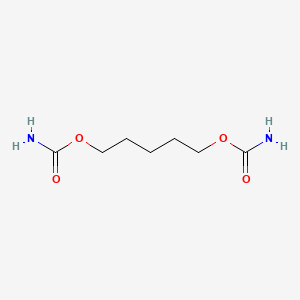
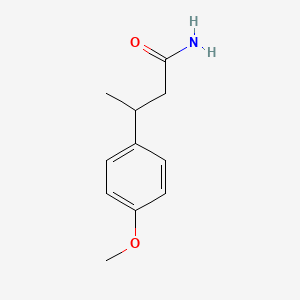
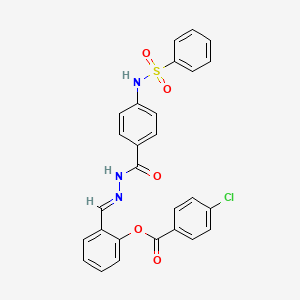

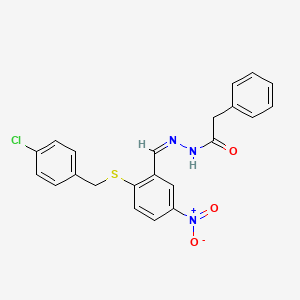
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
